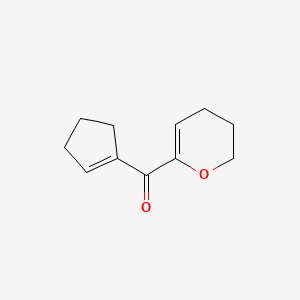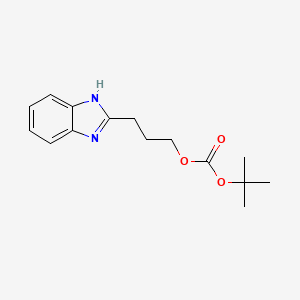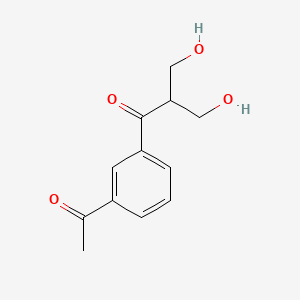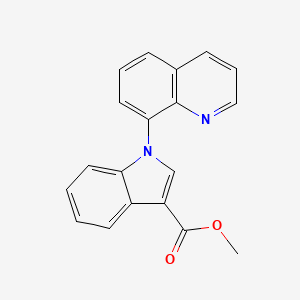
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is a complex organic compound that features a naphthalene ring and a trifluoroacetyl group attached to a methioninamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the trifluoroacetyl group. One common method involves the reaction of naphthalene with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group. This intermediate is then reacted with methioninamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学的研究の応用
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to mimic certain biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The naphthalene ring provides a hydrophobic surface that can interact with other hydrophobic regions in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-D-alaninamide: Similar in structure but with an alaninamide moiety instead of methioninamide.
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide: Another closely related compound with slight variations in the side chain.
Uniqueness
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is unique due to the presence of the methioninamide moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
644985-82-0 |
|---|---|
分子式 |
C17H17F3N2O2S |
分子量 |
370.4 g/mol |
IUPAC名 |
4-methylsulfanyl-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-9-8-14(22-16(24)17(18,19)20)15(23)21-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
NFZUEMFRAABAJY-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)

![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)

![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)




